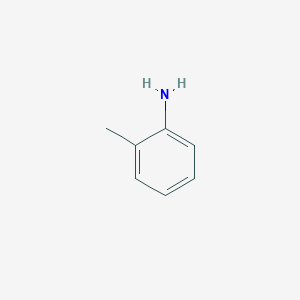

o-Toluidine

描述

属性

IUPAC Name |

2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N, Array | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97917-08-3, 636-21-5 (hydrochloride) | |

| Record name | Poly(o-toluidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97917-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026164 | |

| Record name | 2-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-toluidine appears as a clear colorless or light yellow liquid. May become reddish brown on exposure to air and light. Flash point 185 °F. Has about the same density as water and is very slightly soluble in water. Vapors are heavier than air. Confirmed carcinogen., Colorless to pale-yellow liquid with an aromatic, aniline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH-BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless to pale-yellow liquid with an aromatic, aniline-like odor. | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

392 to 396 °F at 760 mmHg (NTP, 1992), 200 °C, 392 °F | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °F (NTP, 1992), 185 °F, 85 °C c.c. | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 to 10 mg/mL at 59 °F (NTP, 1992), 16.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.62 (poor), 2% | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 1.00, 0.998, 1.01 | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7, 3.69 | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 0.3 mmHg at 86 °F (NTP, 1992), 0.26 [mmHg], Vapor pressure, Pa at 25 °C: 34.5, 0.3 mmHg | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

95-53-4 | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B635MZ0ZLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XU2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2.7 °F (NTP, 1992), -16.3 °C, -16 °C (beta-form), 2.7 °F, 6 °F | |

| Record name | O-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Toluidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ortho-TOLUIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0341 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-TOLUIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/757 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Toluidine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0622.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

准备方法

Catalytic Hydrogenation of o-Nitrotoluene

The primary industrial method for this compound production involves the reduction of o-nitrotoluene. This reaction typically employs hydrogen gas in the presence of transition metal catalysts such as palladium, platinum, or nickel. Under high-pressure (10–50 bar) and elevated temperatures (80–150°C), nitro groups are selectively reduced to amine groups, yielding crude this compound. A critical challenge in this process is the formation of byproducts, including phenolic compounds, which arise from incomplete reduction or side reactions. For instance, the patent CN101838206A notes that crude this compound may contain 300–1,000 ppm of phenol, necessitating rigorous purification.

Catalytic hydrogenation offers high conversion rates (>95%) but requires precise control over reaction parameters to minimize catalyst deactivation. Recent advancements focus on nanostructured catalysts to enhance surface area and reduce energy consumption. However, these methods remain constrained by the need for specialized equipment and high operational costs.

Iron-Acid Reduction Methods

An alternative to catalytic hydrogenation is the Bechamp reduction, which utilizes iron filings and hydrochloric acid. In this method, o-nitrotoluene reacts with iron in an acidic aqueous medium, producing this compound and iron oxide sludge. While cost-effective, this approach generates significant waste and requires post-reaction neutralization, complicating large-scale implementation. The U.S. EPA highlights environmental concerns associated with acidic wastewater disposal, underscoring the need for closed-loop systems.

Modern Purification Techniques for Crude this compound

Alkali Treatment and Static Settlement Process

The patent CN101838206A introduces a purification method that eliminates phenol impurities without high-temperature or high-pressure conditions. Crude this compound is treated with alkali solutions (e.g., 5–40% NaOH or KOH) in a stirred reactor at 25–55°C. Phenols react with alkali to form water-soluble phenoxides, which are separated via static settlement. Subsequent water washing removes residual alkali, yielding this compound with phenol content below 30 ppm.

Key parameters:

-

Alkali-to-crude ratio : 0.005–0.05 mol/mol

-

Water-to-crude ratio : 0.05–1 mol/mol

-

Temperature : 35–50°C (optimal range)

This method avoids catalysts and reduces energy consumption by 40% compared to distillation-based purification.

Optimization of Reaction Conditions

Experimental trials from the patent demonstrate the impact of alkali concentration on phenol removal (Table 1). For example, using 20% NaOH at 38°C reduced phenol content from 373 ppm to 20 ppm, achieving a 94.6% removal efficiency. Higher alkali concentrations (>30%) marginally improved purity but increased wastewater treatment demands.

Experimental Validation and Case Studies

Impact of Alkali Concentration on Phenol Removal

Table 1 summarizes results from eight trials using varying NaOH concentrations and temperatures:

| Trial | NaOH Concentration (%) | Temperature (°C) | Initial Phenol (ppm) | Final Phenol (ppm) |

|---|---|---|---|---|

| 1 | 5 | 25 | 373 | 12 |

| 2 | 10 | 30 | 578 | 21 |

| 3 | 15 | 35 | 792 | 26 |

| 4 | 20 | 38 | 373 | 20 |

| 5 | 25 | 40 | 578 | 22 |

| 6 | 30 | 43 | 373 | 18 |

| 7 | 35 | 50 | 578 | 15 |

| 8 | 40 | 55 | 578 | 24 |

These data highlight the trade-off between alkali strength and operational efficiency. Trials 4 and 6 achieved optimal results with moderate alkali use (20–30%) and mid-range temperatures (38–43°C).

Temperature Effects on Purification Efficiency

Elevating temperature beyond 50°C accelerated phenol dissociation but also promoted this compound oxidation, as evidenced by a slight purity decline in Trial 8. Controlled heating at 38–43°C minimized side reactions while ensuring efficient phenolate formation.

Comparative Analysis of Preparation Methodologies

Energy Consumption Metrics

Conventional catalytic hydrogenation consumes 12–15 kWh per kilogram of this compound, primarily due to high-pressure reactors. In contrast, alkali purification operates at ambient pressure, reducing energy use to 7–9 kWh/kg.

化学反应分析

o-Toluidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form o-nitrosotoluene, which is a metabolite that converts hemoglobin to methemoglobin.

Reduction: The hydrogenation of 2-nitrotoluene to produce this compound is an example of a reduction reaction.

N-acetylation: This reaction is also demonstrated with this compound.

科学研究应用

Chemical Synthesis and Industrial Applications

o-Toluidine is synthesized through the nitration of toluene, followed by hydrogenation of 2-nitrotoluene. This compound serves as a precursor for several important chemicals and products:

- Herbicides : The largest application of this compound is in the synthesis of herbicides such as metolachlor and acetochlor. These herbicides are widely used in agriculture for weed control .

- Rubber Chemicals : In the rubber industry, this compound is utilized to manufacture rubber antioxidants and accelerators, notably di-ortho-tolylguanidine, which enhances rubber durability .

- Dyes and Pigments : this compound is a key intermediate in the production of various dyes and pigments. Important derivatives include azo dyes and pigment intermediates like ortho-aminoazotoluene .

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical sector:

- Local Anesthetics : It is used in the synthesis of prilocaine, a local anesthetic commonly employed in medical procedures .

- Intermediate for Drug Development : Various pharmaceutical intermediates are derived from this compound, contributing to drug formulation and development processes .

Environmental and Health Considerations

While this compound has numerous industrial applications, it is important to note its potential health risks:

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen based on sufficient evidence from animal studies and epidemiological data linking it to urinary bladder cancer in humans .

- Exposure Risks : Occupational exposure can occur during its production or use in various industries. Studies have shown elevated urinary levels of this compound among workers exposed to this compound .

Case Study 1: Herbicide Production

In Turkey, a study revealed that this compound was present in hair dyes at concentrations up to 1547 µg/g. This highlights not only its widespread use but also potential exposure routes through consumer products .

Case Study 2: Occupational Exposure

Research conducted on workers in rubber chemical plants indicated significant exposure levels, with urinary concentrations increasing post-shift. This emphasizes the need for stringent safety measures in workplaces handling this compound .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Agriculture | Herbicides (metolachlor, acetochlor) |

| Rubber Industry | Antioxidants, accelerators (di-ortho-tolylguanidine) |

| Dye Manufacturing | Azo dyes, pigment intermediates |

| Pharmaceuticals | Local anesthetics (prilocaine), drug intermediates |

作用机制

The primary metabolism of o-toluidine occurs in the endoplasmic reticulum. Exposure to this compound enhances the microsomal activity of aryl hydrocarbon hydroxylase, particularly in the kidney, NADPH-cytochrome c reductase, and the content of cytochrome P-450 . This compound is known to convert hemoglobin to methemoglobin, resulting in methemoglobinemia .

相似化合物的比较

N,N'-Bis(acetoacetyl)-o-toluidine

- Role : Coupling agent for high-performance pigments (e.g., azo pigments).

- Comparison: Unlike this compound, this derivative is non-volatile and stable, reducing occupational exposure risks. It is prioritized in pigment synthesis due to its high purity (>98%) and efficiency .

Poly(this compound) vs. Polyaniline

| Property | Poly(this compound) | Polyaniline |

|---|---|---|

| Solubility | Higher in organic solvents | Limited |

| Conductivity | 10⁻³–10⁻² S/cm | 10⁻¹–10⁰ S/cm |

| Thermal Stability | >300°C | ~200°C |

- Applications : Poly(this compound) is used in corrosion-resistant coatings, while polyaniline dominates in sensors and electronics .

Toxicological and Performance Comparisons

Corrosion Inhibition Efficiency

| Compound | Inhibition Efficiency (Mild Steel in H₂SO₄) | Mechanism |

|---|---|---|

| This compound | Poor (20–40%) | Weak adsorption on metal surface |

| o-Phenylenediamine | High (>80%) | Strong chelation with Fe²⁺ |

| p-Toluidine | Moderate (50–60%) | Intermediate adsorption |

- This compound’s poor performance in acidic environments has driven research into substitutes like o-phenylenediamine .

Genotoxicity of Metabolites

| Metabolite | DNA Damage Mechanism | Metal Dependency |

|---|---|---|

| 4-Amino-3-methylphenol | Cu(II)-mediated H₂O₂ generation | Cu(I)/H₂O₂ interaction |

| o-Nitrosotoluene | NADH-driven radical formation | Requires NADH and Cu(II) |

- Both metabolites induce oxidative DNA damage, but via distinct pathways involving reactive oxygen species .

生物活性

o-Toluidine, also known as 2-methylaniline, is an aromatic amine widely used in the production of dyes, rubber, and pesticides. Its biological activity has been a subject of extensive research due to its potential health risks, particularly its carcinogenic properties. This article provides a detailed overview of the biological activity of this compound, including its metabolism, toxicological effects, and implications for human health.

Metabolism and Biological Monitoring

Research indicates that this compound undergoes metabolic transformation in the human body, leading to the formation of various metabolites. A study established an enzymatic deconjugation method to quantify this compound and its metabolites in urine samples. The findings suggested that urinary monitoring of this compound and its metabolites (such as NHM and ACR) is effective for assessing exposure levels, particularly at the end of the workweek when concentrations peak .

| Substance | Retention Time (min) | MRM Transitions (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 6.0 | 107.9 → 91.1 | 25 |

| NHM | 8.3 | 166 → 107 | 30 |

| ACR | 2.0 | 123.9 → 109.1 | 23 |

| 2AC | 4.6 | 124 → 79 | 30 |

| AMP | 3.5 | 124.1 → 76.9 | 35 |

| 3AC | 2.5 | 124.2 → 76.9 | 35 |

Toxicological Effects

The toxicological profile of this compound reveals significant health risks associated with exposure:

- Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen, indicating sufficient evidence for its carcinogenicity in humans . Studies have shown elevated incidences of bladder cancer among workers exposed to this compound, with standardized incidence ratios (SIR) significantly higher than the general population .

- Hematological Effects : Chronic exposure to this compound has been linked to hematological disorders such as methemoglobinemia, anemia, and reticulocytosis . These conditions arise due to the conversion of hemoglobin to methemoglobin, which impairs oxygen transport in the blood.

- Animal Studies : Animal studies have demonstrated that chronic exposure to this compound can lead to various tumors, including transitional-cell carcinomas in the urinary bladder and hemangiosarcomas in mice . The National Cancer Institute's studies reported significant tumor incidences in both male and female rodents exposed to this compound derivatives.

Case Studies

Several case studies highlight the adverse effects of this compound exposure:

- Occupational Exposure : A cohort study involving workers at a rubber chemical manufacturing plant reported a SIR of 2.87 for bladder cancer compared to the general population, with higher risks observed among those with greater cumulative exposure .

- Chronic Health Effects : Long-term exposure assessments have indicated that symptoms such as dizziness, headache, and central nervous system depression are prevalent among workers exposed to high levels of this compound .

- Environmental Impact : Research into the environmental persistence of this compound suggests that it can accumulate in water systems, posing risks not only to human health but also to aquatic life .

常见问题

What are the critical safety protocols for handling o-Toluidine in laboratory settings?

Basic Research Question

this compound is a Group 1 human carcinogen (IARC) with acute toxicity risks, including methemoglobinemia and skin absorption hazards . To mitigate exposure:

- Engineering Controls : Use fume hoods and enclosed transfer systems to limit airborne concentrations .

- Personal Protective Equipment (PPE) : Wear butyl or Viton gloves, Tychem® suits, and eye protection. Avoid permeable materials .

- Hygiene Practices : Prohibit eating/drinking in labs, provide emergency showers, and enforce post-exposure decontamination .

- Monitoring : Regularly measure airborne levels using OSHA-compliant methods (e.g., NIOSH 2512) .

How does this compound’s carcinogenicity influence experimental design in occupational health studies?

Advanced Research Question

Epidemiological studies (e.g., Ward et al., 1991; Carreon et al., 2010) show elevated bladder cancer risk in workers exposed to this compound, necessitating rigorous study design:

- Cohort Selection : Prioritize longitudinal studies with matched controls to account for confounding factors like coexposure to aniline .

- Biomarker Analysis : Measure urinary metabolites (e.g., N-acetyl-o-toluidine) and DNA adducts to quantify internal dose and genotoxic effects .

- Statistical Adjustments : Use Cox proportional hazards models to control for smoking and other carcinogens .

What methodological challenges arise when using this compound in glucose determination assays?

Basic Research Question

The this compound condensation method (glucose-specific Schiff base formation) is widely used but poses challenges:

- Interference : Ensure acidic conditions (pH 1.6–2.0) to minimize interference from other carbohydrates .

- Calibration : Use fresh glucose standards and spectrophotometric validation at 630 nm to maintain accuracy .

- Safety Trade-offs : Despite high specificity, consider alternatives (e.g., glucose oxidase) to reduce carcinogen exposure .

How do contradictory findings in this compound’s genotoxicity studies impact risk assessment?

Advanced Research Question

Discrepancies arise between in vitro and in vivo genotoxicity

- In Vitro Limitations : Positive Ames tests (mutagenicity) may not reflect in vivo metabolic detoxification pathways .

- Species-Specific Responses : Rodent studies show bladder and liver tumors, but human CYP450 metabolism differences require caution in extrapolation .

- Mechanistic Analysis : Prioritize studies measuring 8-OHdG (oxidative DNA damage) and repair kinetics to resolve contradictions .

What are best practices for synthesizing poly(this compound) while minimizing exposure risks?

Advanced Research Question

Electropolymerization of this compound for conductive polymers requires safety-integrated protocols:

- Electrolyte Selection : Use 0.5 M H₂SO₄ to enhance polymerization efficiency, reducing monomer handling time .

- In Situ Characterization : Employ FTIR and cyclic voltammetry to monitor polymerization progress without disassembling reactors .

- Substitute Exploration : Test less toxic analogs (e.g., 3-ethylaniline) for comparable electrochemical properties .

How should researchers address data gaps in this compound’s environmental fate and ecotoxicology?

Advanced Research Question

Limited ecotoxicity data necessitate targeted studies:

- Degradation Pathways : Investigate photolysis half-lives in aquatic systems using LC-MS to identify nitro-derivatives .

- Bioaccumulation : Model log P (1.39) and BCF values in aquatic organisms to assess trophic transfer risks .

- Soil Adsorption : Conduct batch experiments with varying organic matter content to predict mobility .

What are the key considerations for optimizing this compound-based corrosion inhibitors?

Basic Research Question

this compound derivatives inhibit metal corrosion via adsorption, but efficiency depends on:

- Concentration : Use 0.1–1.0 mM solutions for steel in HCl, validated by Tafel polarization .

- Synergistic Additives : Combine with iodide ions to enhance surface coverage and reduce critical micelle concentration .

- Environmental Impact : Assess biodegradability of inhibitor residues to comply with REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。